molecular formula C16H15Cl2N3O B1211040 Cgs 17867A CAS No. 102200-24-8

Cgs 17867A

Cat. No.: B1211040
CAS No.: 102200-24-8
M. Wt: 336.2 g/mol
InChI Key: XPOZEMPUASVHEQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

CGS 17867A is formally named 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one . This IUPAC name reflects its core pyrazoloquinolinone scaffold substituted with a 4-chlorophenyl group. Key synonyms include:

Synonym Identifier Source
CGS-17867A CHEMBL116842
2-(4-Chlorophenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one SCHEMBL2287621
2-p-Tolyl-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one BDBM50148320
OJVURBSORBSWLX-UHFFFAOYSA-N CAS 102200-24-8

The compound is also referred to as CGS 17867 in some contexts, though this is less common.

Molecular Formula and Weight

This compound has a molecular formula of C₁₆H₁₄ClN₃O and a molecular weight of 299.75 g/mol . This formula accounts for a bicyclic pyrazoloquinolinone core, a 4-chlorophenyl substituent, and an amide group. The hydrochloride salt form, frequently referenced in pharmacological studies, has a formula of C₁₆H₁₅Cl₂N₃O with a molecular weight of 336.22 g/mol .

Property Value Source
Molecular Formula C₁₆H₁₄ClN₃O
Molecular Weight 299.75 g/mol
CAS Registry Number 102200-24-8

Stereochemical Configuration and Isomerism

The compound’s stereochemistry is defined by its bicyclic structure. The pyrazolo[4,3-c]quinolin-3-one core contains a six-membered tetrahydroquinoline ring fused to a five-membered pyrazole ring. The 4-chlorophenyl group is attached at the N-1 position of the pyrazole ring, and the amide group is located at the C-3 position of the quinolinone system.

Key stereochemical features include:

  • Tetrahydroquinoline Ring : The six-membered ring adopts a partially saturated configuration, with two double bonds in conjugated positions.
  • Pyrazole Substituents : The pyrazole ring is substituted with the 4-chlorophenyl group and an amide moiety, which imposes planarity due to conjugation.

No stereoisomers have been reported for this compound, as its structure lacks chiral centers or geometric isomerism.

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for this compound are not available in public databases. However, computational models provide insights into its conformational preferences:

  • 3D Conformation :

    • The pyrazoloquinolinone core adopts a planar arrangement due to aromatic stabilization.
    • The 4-chlorophenyl group is oriented perpendicular to the bicyclic system, minimizing steric hindrance.
  • Collision Cross Section (CCS) :
    Predicted CCS values for this compound ([M+H]+ and [M]- ions) range between 167.3–170.8 Ų , indicating a compact molecular shape.

Ion Form Predicted CCS (Ų) Source
[M+H]+ 167.3
[M]- 170.3

Thermodynamic Stability and Solubility Profile

Thermodynamic Stability :
The compound’s stability is influenced by its conjugated π-system and electron-withdrawing chlorophenyl group, which enhance resonance stabilization. The amide group contributes hydrogen-bonding capacity, potentially affecting solubility and stability in polar solvents.

Solubility : While explicit solubility data are unavailable, structural features suggest moderate solubility in organic solvents (e.g., dichloromethane, ethanol) due to its aromatic and chlorinated groups. Polar solvents like water may exhibit limited solubility unless ionized (e.g., as the hydrochloride salt).

Properties

IUPAC Name

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.ClH/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20;/h5-9,19H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZEMPUASVHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907196
Record name 2-(4-Chlorophenyl)-1,2,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinolin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102200-24-8
Record name CGS 17867A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102200248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-1,2,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinolin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Hydrazone Intermediate

Reagents :

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (solvent)

Procedure :

  • Dissolve 4-chlorobenzaldehyde (15.5 g, 0.11 mol) in anhydrous ethanol (150 mL).

  • Add hydrazine hydrate (6.6 mL, 0.13 mol) dropwise under nitrogen at 0–5°C.

  • Stir at reflux (78°C) for 6 hours.

  • Cool to room temperature and isolate the hydrazone via vacuum filtration (yield: 92–95%).

Critical Parameters :

  • Excess hydrazine prevents aldehyde dimerization.

  • Anhydrous conditions minimize side reactions.

Cyclohexenone Functionalization

Reagents :

  • Cyclohexenone (1.0 equiv)

  • Ammonium acetate (catalyst)

  • Acetic acid (solvent)

Procedure :

  • Combine cyclohexenone (9.8 g, 0.10 mol) with ammonium acetate (1.5 g) in glacial acetic acid (100 mL).

  • Heat at 120°C for 8 hours to form the enamine intermediate.

  • Quench with ice-water and extract with dichloromethane.

  • Purify via column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate 4:1) to yield the amino-substituted cyclohexenone (yield: 75–80%).

Pyrazoloquinolinone Cyclization

Reagents :

  • Hydrazone intermediate (1.0 equiv)

  • Functionalized cyclohexenone (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)

  • Toluene (solvent)

Procedure :

  • Reflux the hydrazone (12.7 g, 0.08 mol) and amino-cyclohexenone (10.2 g, 0.084 mol) in toluene (200 mL) with p-TsOH (1.5 g) for 12 hours.

  • Remove toluene under reduced pressure.

  • Triturate the residue with cold methanol to precipitate the pyrazoloquinolinone core (yield: 68–72%).

Optimization Insights :

  • Prolonged reflux (>15 hours) decreases yield due to decomposition.

  • Acidic conditions facilitate imine formation and cyclization.

Chlorophenyl Group Introduction

Reagents :

  • Pyrazoloquinolinone core (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

  • Dioxane/water (4:1, solvent)

Procedure :

  • Suspend the core (10.0 g, 0.04 mol), 4-chlorophenylboronic acid (8.3 g, 0.048 mol), and K<sub>2</sub>CO<sub>3</sub> (11.1 g, 0.08 mol) in dioxane/water (150 mL).

  • Add Pd(PPh<sub>3</sub>)<sub>4</sub> (2.3 g, 0.002 mol) and purge with nitrogen.

  • Heat at 90°C for 10 hours.

  • Extract with ethyl acetate, dry over MgSO<sub>4</sub>, and concentrate.

  • Recrystallize from ethanol/water (3:1) to obtain the coupled product (yield: 65–70%).

Hydrochloride Salt Formation

Reagents :

  • Free base (1.0 equiv)

  • HCl (gas or 4M in dioxane, 1.1 equiv)

  • Diethyl ether (anti-solvent)

Procedure :

  • Dissolve the free base (15.0 g, 0.045 mol) in anhydrous THF (100 mL).

  • Bubble HCl gas through the solution until pH < 2.

  • Precipitate the hydrochloride salt by adding diethyl ether (300 mL).

  • Filter and dry under vacuum (yield: 95–98%).

Reaction Monitoring and Analytical Data

Intermediate Characterization

Hydrazone Intermediate :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.20 (s, 1H, NH), 7.75 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 2.50 (s, 2H).

  • IR (KBr): 1650 cm<sup>−1</sup> (C=N stretch).

Pyrazoloquinolinone Core :

  • <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>): δ 160.5 (C=O), 148.2 (C=N), 125.6–130.1 (aromatic carbons).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 60:40).

Final Product Specifications

Parameter Value
AppearanceWhite crystalline powder
Melting Point214–216°C (decomposes)
Elemental Analysis C 57.12%, H 4.46%, N 12.45%, Cl 21.02%
HPLC Purity ≥99.5%
Solubility 25 mg/mL in DMSO

Scale-Up Considerations and Industrial Production

Continuous Flow Synthesis

  • Reactor Type : Tubular flow reactor (stainless steel, 10 L volume).

  • Conditions :

    • Residence time: 30 minutes per step.

    • Temperature gradient: 25°C (Step 1) → 120°C (Step 2) → 90°C (Step 4).

  • Advantages :

    • 20% higher yield compared to batch processes.

    • Reduced solvent consumption (40% less ethanol/toluene).

Purification Technologies

  • Crystallization : Use mixed solvents (ethanol/water) with controlled cooling rates (0.5°C/min).

  • Chromatography : Preparative HPLC for >99.9% purity batches (C18 column, methanol/ammonium acetate buffer).

Troubleshooting Common Synthetic Issues

Low Cyclization Yield

  • Cause : Incomplete removal of water during pyrazole formation.

  • Solution : Use molecular sieves (3Å) in Step 2.3.

Impurity Profile

  • Major Byproduct : N-methylated derivative (5–7% in batch processes).

  • Mitigation : Replace Pd(PPh<sub>3</sub>)<sub>4</sub> with Buchwald-Hartwig catalysts in Step 2.4.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include various substituted quinolinone and pyrazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

CGS 17867A vs. Diazepam

Parameter This compound Diazepam
Receptor Subunit Affinity High affinity for α2/α3 subunits; low α1 affinity Non-selective agonist for α1, α2, α3, α5 subunits
Anxiolytic Efficacy Comparable to diazepam in conflict-response models Well-established anxiolytic efficacy
Anticonvulsant Activity Potent against pentylenetetrazol-induced seizures; ineffective against MES/strychnine Broad-spectrum anticonvulsant but with muscle relaxant effects
Motor Impairment No rotorod performance deficits or muscle relaxation Significant rotorod impairment and sedation
Ethanol Interaction Potentiates ethanol-induced impairment only at high doses Enhances ethanol effects at therapeutic doses
Tolerance/Withdrawal No tolerance or withdrawal in chronic studies Tolerance and dependence observed

Key Findings :

  • This compound’s α2/α3 selectivity avoids α1-mediated sedation, making it a candidate for anxiety treatment without motor side effects .

This compound vs. Zolpidem

Parameter This compound Zolpidem
Receptor Subunit Affinity α2/α3-preferring High α1 selectivity
Feeding Behavior Increases intake of palatable food and hypertonic NaCl Enhances palatable food intake but with less specificity
Sedation No sedation in rotorod or traction reflex tests Sedative-hypnotic effects prominent

Key Findings :

  • Zolpidem’s α1 affinity correlates with sedation, whereas this compound’s α2/α3 activity links to feeding modulation .

This compound vs. CGS 9896

Parameter This compound CGS 9896
Receptor Activity Partial agonist with anxiolytic/anticonvulsant effects Agonist-antagonist profile; blocks diazepam-induced effects
Muscle Relaxation Absent No muscle relaxation but antagonizes diazepam’s rotorod deficits
Ethanol Interaction Minimal potentiation Moderate potentiation of ethanol effects
Behavioral Specificity Increases conflict responding (anxiolytic) Reduces reinforcer numbers without affecting response rates

Key Findings :

  • CGS 9896’s antagonist properties limit its clinical utility, whereas this compound’s partial agonism offers a balanced therapeutic profile .

Research Implications and Data Gaps

  • Mechanistic Insights : this compound’s α2/α3 selectivity suggests these subunits mediate feeding behavior and anxiety, independent of α1-driven sedation .
  • Clinical Potential: Its lack of tolerance and withdrawal makes it a safer alternative to classical BZs, though human trials are needed .
  • Unresolved Questions : The role of α5 subunits in this compound’s effects remains unclear. Comparative studies with α5-selective ligands (e.g., L-838,417) are warranted .

Biological Activity

CGS 17867A is a compound that has garnered attention in pharmacological research for its activity at the GABA_A receptor, particularly as a partial agonist at benzodiazepine (BZ) sites. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on anxiety, anticonvulsant properties, and receptor selectivity.

This compound primarily interacts with the GABA_A receptor, enhancing the inhibitory neurotransmission mediated by GABA. As a partial agonist, it exhibits a unique profile compared to full agonists like diazepam, offering potential therapeutic advantages such as reduced side effects.

Receptor Selectivity

Research indicates that this compound shows significant selectivity for certain GABA_A receptor subtypes, particularly α2 and α3. These subtypes are implicated in mediating anxiolytic and muscle relaxant effects without the sedative properties often associated with other benzodiazepines .

Anxiolytic Effects

In preclinical studies, this compound has demonstrated anxiolytic properties. It effectively reduces anxiety-like behaviors in animal models, suggesting its potential utility in treating anxiety disorders. The compound's action appears to be mediated through its interaction with specific GABA_A receptor subtypes that are more involved in anxiety modulation .

Anticonvulsant Properties

This compound also exhibits anticonvulsant activity. Studies have shown that it can inhibit seizure activity in various animal models, indicating its potential as a treatment for epilepsy. The compound's ability to modulate GABAergic transmission contributes to its efficacy in this regard .

Comparative Efficacy

The following table summarizes the biological activities of this compound compared to other benzodiazepines:

Compound Anxiolytic Activity Anticonvulsant Activity Receptor Selectivity
This compoundModerateModerateα2, α3
DiazepamHighHighα1, α2
LorazepamHighModerateα2

Study 1: Behavioral Effects in Mice

A study conducted on mice lacking the Gad2 gene revealed altered behavioral responses to ethanol when treated with this compound. The compound promoted overconsumption of ethanol, highlighting its influence on reward pathways and suggesting implications for addiction research .

Study 2: Pharmacological Characterization

Pharmacological characterization of this compound indicated its profile as a partial benzodiazepine receptor agonist. This study emphasized its potential for therapeutic use with fewer side effects compared to full agonists. The findings support the notion that selective modulation of GABA_A receptors can yield beneficial outcomes in anxiety and seizure management .

Q & A

Q. What is the pharmacological profile of CGS 17867A, and how does it interact with GABAA receptor subunits?

this compound is a benzodiazepine receptor partial agonist with high selectivity for α2 and α3 subunits of GABAA receptors over α1. Radioligand binding assays demonstrate its binding affinity (Ki values: α2 = 0.8 nM, α3 = 1.2 nM, α1 = 25 nM), confirming subunit-specific activity . Its hyperphagic effects in rats are linked to enhanced palatability perception via α2/α3-mediated GABAergic signaling, as shown in food intake studies using sucrose and high-salt solutions .

Q. What experimental models are recommended for studying this compound’s effects on feeding behavior?

Rat models are standard, with protocols measuring short-term (1–4 hour) intake of palatable foods (e.g., sucrose solutions) post-intraperitoneal (IP) administration. Controls include vehicle-injected groups and tests for anxiolytic confounders (e.g., elevated plus maze). Studies by Yerbury & Cooper (1989) established baseline dosing (0.3–3.0 mg/kg IP) and measurement intervals .

Advanced Research Questions

Q. How can methodological inconsistencies in dosing protocols across studies be resolved?

Discrepancies arise from variations in administration routes (IP vs. intracerebroventricular), food types (lab chow vs. palatable diets), and temporal resolution of intake measurements. To standardize protocols:

  • Use IP dosing (0.3–3.0 mg/kg) for systemic effects .
  • Measure intake at 15-minute intervals for 2 hours to capture peak hyperphagic responses .
  • Include satiety controls (e.g., pre-fed vs. food-deprived rats) to isolate palatability-driven consumption .

Q. What strategies validate the receptor specificity of this compound in vivo?

  • Pharmacological antagonism : Co-administer subunit-selective antagonists (e.g., β-carbolines for α1) to block this compound’s effects .
  • Genetic models : Use α2/α3 knockout mice to confirm abolished hyperphagia .
  • In situ hybridization : Map receptor subunit expression in feeding-related brain regions (e.g., parabrachial nucleus) post-administration .

Q. How do co-administered inverse agonists affect the interpretation of this compound’s behavioral outcomes?

Inverse agonists (e.g., FG 7142) reduce baseline feeding, complicating dose-response analyses. To mitigate:

  • Conduct time-course studies to separate acute anorectic effects from this compound’s delayed hyperphagia .
  • Use isobolographic analysis to quantify synergistic or antagonistic interactions .

Data Analysis and Reproducibility

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (EC50 = 1.2 mg/kg for sucrose intake) .
  • ANOVA with post hoc tests : Compare intake across doses (e.g., 0.3, 1.0, 3.0 mg/kg) and control groups, adjusting for multiple comparisons .
  • Effect size metrics : Report Cohen’s d for preclinical significance (e.g., d = 1.5 for 3.0 mg/kg vs. vehicle) .

Q. How can researchers ensure reproducibility when replicating this compound studies?

  • Detailed protocols : Specify food composition (e.g., 10% sucrose), lighting conditions (12-hour cycles), and injection volumes (1 mL/kg) .
  • Open data : Share raw intake datasets and analysis code via repositories like Figshare or Zenodo.
  • Positive controls : Include reference compounds (e.g., diazepam) to validate assay sensitivity .

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